molecular formula C8H8N2O2S B2365188 1-Thiophen-3-yl-1,3-diazinane-2,4-dione CAS No. 1503951-18-5

1-Thiophen-3-yl-1,3-diazinane-2,4-dione

Cat. No.: B2365188
CAS No.: 1503951-18-5
M. Wt: 196.22
InChI Key: JSKNVRUDWWGZOG-UHFFFAOYSA-N
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Description

1-Thiophen-3-yl-1,3-diazinane-2,4-dione is an organic compound belonging to the class of heterocyclic compounds. It features a thiophene ring fused with a diazinane-2,4-dione moiety. This compound is notable for its unique structure, which imparts specific chemical and physical properties, making it of interest in various scientific fields.

Scientific Research Applications

1-Thiophen-3-yl-1,3-diazinane-2,4-dione has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials, including organic semiconductors and light-emitting diodes.

Safety and Hazards

The compound has been associated with hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Thiophene derivatives, including “1-Thiophen-3-yl-1,3-diazinane-2,4-dione”, continue to attract interest in both industry and academia due to their diverse applications in medicinal chemistry and material science . Future research may focus on the synthesis and characterization of novel thiophene moieties with wider therapeutic activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Thiophen-3-yl-1,3-diazinane-2,4-dione can be synthesized through several methods. One common approach involves the cyclization of thiophene derivatives with appropriate diazinane precursors under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and pH to optimize the yield and minimize by-products. Purification steps, including crystallization and chromatography, are employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: 1-Thiophen-3-yl-1,3-diazinane-2,4-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the thiophene ring, where halogens or other substituents can be introduced using reagents like halogenating agents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.

    Substitution: Halogenating agents like bromine or chlorine, often in the presence of a catalyst.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, amines.

    Substitution: Halogenated thiophene derivatives.

Mechanism of Action

The mechanism of action of 1-Thiophen-3-yl-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways. The exact pathways and targets depend on the specific application and the biological system .

Comparison with Similar Compounds

    Thiophene: A simpler analog with a single thiophene ring.

    Diazinane: A related compound with a diazinane ring but without the thiophene moiety.

    Thiophene-2-carboxylic acid: Another thiophene derivative with different functional groups.

Uniqueness: 1-Thiophen-3-yl-1,3-diazinane-2,4-dione is unique due to its combined thiophene and diazinane structure, which imparts distinct chemical reactivity and potential biological activity. This dual functionality makes it a versatile compound for various applications, distinguishing it from simpler analogs.

Properties

IUPAC Name

1-thiophen-3-yl-1,3-diazinane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2S/c11-7-1-3-10(8(12)9-7)6-2-4-13-5-6/h2,4-5H,1,3H2,(H,9,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSKNVRUDWWGZOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)NC1=O)C2=CSC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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